N-(3,4-dimethoxyphenyl)-4-ethylbenzamide
Description
N-(3,4-dimethoxyphenyl)-4-ethylbenzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a 4-ethyl group and an N-linked 3,4-dimethoxyphenyl moiety. The 4-ethyl group on the benzamide moiety may influence lipophilicity, thereby affecting solubility and membrane permeability.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO3/c1-4-12-5-7-13(8-6-12)17(19)18-14-9-10-15(20-2)16(11-14)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
ZMFGOEYSWYLXCD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(3,4-dimethoxyphenyl)-4-ethylbenzamide can be contextualized against related benzamide derivatives, as outlined below:
Structural and Functional Analogues
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Features a phenethylamine linker between the benzamide and 3,4-dimethoxyphenyl group.
- Synthesis : Reacts benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, melting point: 90°C) .
- Key Difference : The phenethyl linker increases molecular flexibility and lipophilicity compared to the rigid 4-ethyl substitution in the target compound.
N-(4-ethylphenyl)-4-fluorobenzamide Structure: Substitutes the 3,4-dimethoxyphenyl group with a 4-ethylphenyl moiety and incorporates a fluorine atom on the benzamide.
N-(3,4-Dimethoxyphenyl)-4-(triazolyl-coumarin)benzamide Structure: Incorporates a triazole-linked coumarin group on the benzamide. Synthesis: Utilizes click chemistry for triazole formation, diverging from traditional amide coupling .
N-(3,4-Difluorophenyl)-3-methylbenzamide Structure: Replaces methoxy groups with fluorine atoms and substitutes the ethyl group with a methyl moiety.
Bioactivity Insights
- Triazole-coumarin benzamide () : The coumarin moiety is associated with anticoagulant or fluorescent probe applications, while triazoles often enhance antimicrobial activity .
- Thiazolidinone derivatives (): A compound with a sulfanylidene-thiazolidinone core showed 14.19% activity (p < 0.05), hinting at possible enzyme inhibition or antifungal properties .
Key Structural Determinants of Function
- Methoxy Groups : Enhance electron density, improving interactions with aromatic residues in enzyme active sites.
- Ethyl vs. Phenethyl : Shorter alkyl chains (e.g., ethyl) may reduce solubility but increase metabolic stability compared to longer chains.
- Fluorine Substitution : Introduces polarity and hydrogen-bonding capacity, often improving target selectivity .
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